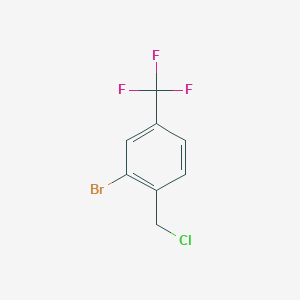

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTAVZITFBFVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380879 | |

| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-96-8 | |

| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs and precursors to provide a robust profile for research and development purposes.

Introduction

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic chloride, a bromine atom suitable for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo- and chloromethyl- functionalities offer orthogonal handles for molecular elaboration.

Physicochemical Properties

Table 1: Properties of Precursors and the Parent Chloromethylated Compound

| Property | 2-Bromo-4-(trifluoromethyl)toluene | 1-(Chloromethyl)-4-(trifluoromethyl)benzene |

| CAS Number | 66417-30-9 | 939-99-1 |

| Molecular Formula | C₈H₆BrF₃ | C₈H₆ClF₃ |

| Molecular Weight | 239.03 g/mol |

An In-depth Technical Guide to 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 480438-96-8

This technical guide provides a comprehensive overview of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifluoromethyl and reactive chloromethyl functionalities make it a valuable intermediate for the synthesis of complex molecular architectures.

Chemical and Physical Properties

While experimental data for this compound is limited, a summary of its key identifiers and computed properties is presented below. For comparative purposes, properties of its immediate precursor, 2-Bromo-4-(trifluoromethyl)benzyl alcohol, are also included.

| Property | This compound | 2-Bromo-4-(trifluoromethyl)benzyl alcohol |

| CAS Number | 480438-96-8[1] | 497959-33-8[2][3] |

| Molecular Formula | C₈H₅BrClF₃ | C₈H₆BrF₃O[2][4] |

| Molecular Weight | 273.48 g/mol | 255.03 g/mol [2] |

| IUPAC Name | This compound[1] | 2-bromo-4-(trifluoromethyl)benzyl alcohol |

| Melting Point | Data not available | 60-61 °C[2] |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Purity | Typically available at ≥95% | Typically available at ≥98%[4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding benzyl alcohol. A plausible two-step synthesis starting from 2-bromo-4-(trifluoromethyl)benzoic acid is outlined below.

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl alcohol

The precursor alcohol can be prepared by the reduction of 2-bromo-4-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 2-bromo-4-(trifluoromethyl)benzoic acid

-

Materials:

-

2-bromo-4-(trifluoromethyl)benzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-dimethyl sulfide complex (BH₃·DMS)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-(trifluoromethyl)benzoic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the reducing agent (e.g., 2.0M BH₃·DMS in THF) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Bromo-4-(trifluoromethyl)benzyl alcohol by silica gel column chromatography.

-

Step 2: Synthesis of this compound

The final product is synthesized by the chlorination of 2-Bromo-4-(trifluoromethyl)benzyl alcohol. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol: Chlorination of 2-Bromo-4-(trifluoromethyl)benzyl alcohol

-

Materials:

-

2-Bromo-4-(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

-

Procedure:

-

In a fume hood, dissolve 2-Bromo-4-(trifluoromethyl)benzyl alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.[5]

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like DCM and wash with ice-cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.

-

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from a plausible starting material to the target compound.

Applications and Reactivity

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of chemical research and development.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a key functional group in many modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The bromo- and chloromethyl- groups provide reactive handles for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This makes the title compound a valuable intermediate for the synthesis of novel drug candidates.

-

Agrochemicals: Similar to pharmaceuticals, trifluoromethylated aromatic compounds are prevalent in modern agrochemicals, contributing to their enhanced efficacy and stability.

-

Materials Science: The rigid aromatic core and reactive sites allow for the incorporation of this molecule into polymers and other advanced materials, potentially imparting desirable properties such as thermal stability and flame retardancy.

The benzyl chloride moiety is a reactive electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles (e.g., amines, alcohols, thiols, and carbanions), making it a versatile precursor for introducing the 2-bromo-4-(trifluoromethyl)benzyl group into larger molecules.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. As with many benzyl halides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-Bromo-4-(trifluoromethyl)benzyl chloride [synhet.com]

- 2. 2-BROMO-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL, CasNo.497959-33-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. 497959-33-8|2-Bromo-4-(trifluoromethyl)benzyl alcohol|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. askfilo.com [askfilo.com]

Spectral Data Analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene: A Technical Guide

Introduction

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound with potential applications in organic synthesis and drug development. The structural elucidation and confirmation of such molecules are critically dependent on a combination of spectroscopic techniques. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral properties of this compound by examining its close analogs. While direct experimental data for the target compound is not available in public databases, the analysis of structurally similar molecules provides a robust framework for predicting its spectral behavior.

Spectral Data of Structural Analogs

Due to the absence of published spectral data for this compound, this section presents data for two closely related compounds: 2-Bromo-1-chloro-4-(trifluoromethyl)benzene and 2-Bromo-4-(trifluoromethyl)benzyl bromide .

2-Bromo-1-chloro-4-(trifluoromethyl)benzene

This analog lacks the methylene (-CH₂-) group of the chloromethyl substituent.

| Technique | Data | Source |

| ¹³C NMR | Solvent: Chloroform-d | SpectraBase[1] |

| FTIR | Technique: Capillary Cell: Neat | Aldrich Chemical Company, Inc.[2] |

| ATR-IR | Instrument: Bruker Tensor 27 FT-IR | Sigma-Aldrich Co. LLC.[2] |

| Mass Spec. | GC-MS data available | SpectraBase[1] |

2-Bromo-4-(trifluoromethyl)benzyl bromide

This analog contains a bromomethyl group instead of a chloromethyl group, making it a very close structural analog.

| Technique | Data | Source |

| ¹H NMR | The benzylic methylene (-CH₂Br) protons typically appear as a singlet in the chemical shift range of δ 4.5–5.0 ppm. The aromatic protons show signals in the downfield region, generally between δ 7.2–8.0 ppm. | Benchchem[3] |

| ¹³C NMR | Carbon NMR is used to identify all the carbon atoms in the molecule, including the quaternary carbons. | Benchchem[3] |

| ¹⁹F NMR | A distinct singlet is observed around δ -60 ppm, which is characteristic of the trifluoromethyl (-CF₃) group. | Benchchem[3] |

Experimental Protocols

The following are generalized protocols for acquiring spectral data for halogenated aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 128, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Ionization Method: Electron Ionization (EI) is a common technique for this class of compounds as it provides detailed fragmentation patterns.[4][5]

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation prior to mass analysis.

-

Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition:

-

The standard electron energy for EI is 70 eV to ensure reproducible fragmentation patterns that can be compared with library data.[4]

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be crucial for identifying fragments containing these halogens.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (for liquids): Place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl).

-

Solid Film/Mull: If the compound is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

First, acquire a background spectrum of the empty sample holder (or the salt plates and Nujol, if used).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting IR spectrum for characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C=C bonds (aromatic ring), C-Cl, C-Br, and C-F bonds.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow of employing different spectroscopic techniques for the structural elucidation of a novel compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

Conclusion

While direct experimental spectral data for this compound is not currently available in public repositories, a comprehensive analysis of its close structural analogs provides valuable predictive insights into its spectroscopic properties. Researchers aiming to synthesize and characterize this compound can utilize the generalized experimental protocols outlined in this guide. The logical application of NMR, MS, and IR spectroscopy, as depicted in the workflow diagram, will be essential for the unambiguous structural elucidation and purity assessment of this and other novel chemical entities.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 67988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. It includes a comprehensive table of predicted chemical shifts and coupling constants, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's structure and its expected proton signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the benzylic protons of the chloromethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the bromine atom, the chloromethyl group, and the trifluoromethyl group.

Substituent Effects on Aromatic Protons:

-

Trifluoromethyl (-CF₃) group: This is a strong electron-withdrawing group, which deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

Bromo (-Br) group: This is an electronegative atom and also exhibits electron-withdrawing inductive effects, contributing to the deshielding of adjacent protons.

-

Chloromethyl (-CH₂Cl) group: This group has an electron-withdrawing character due to the chlorine atom, which will influence the chemical shift of the benzylic protons and, to a lesser extent, the aromatic protons.

Based on these principles and analysis of similar structures in chemical literature, the following ¹H NMR data are predicted for this compound in a standard deuterated solvent like CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 7.85 | d | ~ 8.0 |

| H-5 | ~ 7.65 | dd | ~ 8.0, ~ 1.5 |

| H-6 | ~ 7.95 | d | ~ 1.5 |

| -CH₂Cl | ~ 4.70 | s | N/A |

Molecular Structure and Predicted ¹H NMR Signals

The relationship between the molecular structure and the predicted proton NMR signals is illustrated in the following diagram.

Caption: Molecular structure and corresponding predicted ¹H NMR signals.

Detailed Experimental Protocol

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid compound or dispense 10-20 µL of the liquid compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v, unless the solvent already contains it. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is crucial for sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most organic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For accurate integration, a longer delay (5 times the longest T₁ of the protons of interest) is recommended.

-

Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

This comprehensive guide provides the necessary information for researchers and scientists to understand, predict, and acquire the ¹H NMR spectrum of this compound, aiding in its characterization and use in drug development and other scientific endeavors.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. This document outlines predicted chemical shifts, offers a detailed experimental protocol for data acquisition, and presents a logical workflow for spectral analysis. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the presence of three distinct substituents on the benzene ring, makes ¹³C NMR spectroscopy an essential tool for its unambiguous identification and characterization. This guide delves into the theoretical and practical aspects of analyzing the ¹³C NMR spectrum of this molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound were calculated using advanced computational algorithms. The data is presented in Table 1, with assignments based on the analysis of substituent effects.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Assignment Rationale |

| C1 | 139.8 | Singlet | Quaternary carbon attached to the electron-withdrawing chloromethyl group. |

| C2 | 125.1 | Singlet | Quaternary carbon attached to the bromine atom; shielded by the "heavy atom effect".[1] |

| C3 | 133.2 | Doublet | Aromatic CH ortho to the bromine and meta to the trifluoromethyl group. |

| C4 | 129.5 | Singlet | Quaternary carbon attached to the strongly electron-withdrawing trifluoromethyl group. |

| C5 | 127.8 (quartet) | Singlet (in proton-decoupled) | Aromatic CH meta to the bromine and ortho to the trifluoromethyl group; shows C-F coupling. |

| C6 | 131.5 | Doublet | Aromatic CH meta to both the chloromethyl and trifluoromethyl groups. |

| CH₂Cl | 44.5 | Triplet | Aliphatic carbon of the chloromethyl group. |

| CF₃ | 123.4 (quartet) | Singlet (in proton-decoupled) | Carbon of the trifluoromethyl group; exhibits a large C-F coupling constant. |

Disclaimer: These are predicted chemical shifts and may vary slightly from experimental values.

Analysis of Substituent Effects

The predicted chemical shifts are rationalized by considering the electronic effects of the three substituents on the benzene ring:

-

Bromine (Br): As a halogen, bromine is an electronegative atom that inductively withdraws electron density. However, due to the "heavy atom effect," the ipso-carbon (C2) is shielded and appears at a relatively upfield chemical shift compared to what would be expected based on electronegativity alone.[1]

-

Chloromethyl (CH₂Cl): This group is electron-withdrawing due to the electronegativity of the chlorine atom. This effect deshields the attached quaternary carbon (C1) and the aliphatic carbon of the chloromethyl group itself.

-

Trifluoromethyl (CF₃): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This causes significant deshielding of the ipso-carbon (C4). The carbon of the CF₃ group itself appears as a quartet in a proton-coupled spectrum due to coupling with the three fluorine atoms.[2][3] The aromatic carbons ortho and para to the CF₃ group will also be influenced.

Experimental Protocol for ¹³C NMR Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent peak will be used for referencing the spectrum (77.16 ppm for CDCl₃).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

- Tune and match the ¹³C probe to the correct frequency.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

- Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0 to 220 ppm).

- Acquisition Time (at): A typical value is 1-2 seconds.

- Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed.

- Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

- Temperature: The experiment is typically run at room temperature.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum to obtain pure absorption peaks.

- Apply baseline correction to ensure a flat baseline.

- Reference the spectrum by setting the solvent peak to its known chemical shift.

- Integrate the peaks if quantitative analysis is required, although for routine characterization, peak picking is sufficient.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of an organic compound.

Caption: Workflow for 13C NMR Analysis.

Conclusion

This technical guide provides a thorough theoretical and practical framework for the ¹³C NMR analysis of this compound. The predicted chemical shifts, detailed experimental protocol, and logical workflow serve as a valuable resource for the structural verification and characterization of this and similar molecules. A comprehensive understanding of the substituent effects is crucial for the accurate interpretation of the ¹³C NMR spectrum, a cornerstone technique in modern organic chemistry.

References

Mass Spectrometry of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound of interest in synthetic chemistry and drug development. Understanding the behavior of this molecule under mass spectrometric conditions is crucial for its identification, characterization, and quality control. This document outlines the fundamental principles of its ionization and fragmentation, provides detailed experimental protocols, and presents predicted mass spectral data based on established fragmentation patterns of analogous compounds.

Core Principles of Mass Spectrometry for this Analyte

Electron Ionization (EI) is the most common ionization technique for compounds of this class due to their volatility and thermal stability. EI is a "hard" ionization method, meaning it imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This fragmentation is highly reproducible and provides a unique "fingerprint" for the molecule, enabling structural elucidation.

The presence of bromine and chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any fragment containing these halogens will appear as a cluster of peaks, aiding in their identification.

Predicted Electron Ionization Mass Spectrometry Data

While an experimental mass spectrum for this compound is not publicly available, a detailed prediction of its fragmentation pattern can be made based on the known fragmentation of similar halogenated and aromatic compounds. The molecular weight of this compound is 273.48 g/mol .[2] The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F), is 271.92152 Da.[2]

The predicted major fragment ions under electron ionization are summarized in the table below.

| m/z (based on ⁷⁹Br and ³⁵Cl) | Proposed Ion Structure | Fragmentation Pathway | Notes |

| 272/274/276 | [C₈H₅⁷⁹Br³⁵Cl F₃]⁺• | Molecular Ion (M⁺•) | The M, M+2, and M+4 peaks will be visible due to the isotopic distribution of Br and Cl. |

| 237/239 | [C₈H₅⁷⁹Br F₃]⁺• | Loss of •Cl | Cleavage of the C-Cl bond from the chloromethyl group. |

| 193 | [C₇H₅³⁵Cl F₃]⁺ | Loss of •Br | Cleavage of the C-Br bond. |

| 158 | [C₇H₅F₃]⁺• | Loss of •Br and •Cl | Successive loss of halogen radicals. |

| 145 | [C₇H₄F₃]⁺ | Tropylium ion formation | Rearrangement and loss of a hydrogen atom from the [C₇H₅F₃]⁺• fragment. |

| 125 | [C₆H₄F₂]⁺ | Further fragmentation of the trifluoromethyl group. | |

| 91 | [C₇H₇]⁺ | Tropylium ion | While less likely due to the substituents, it's a common fragment for benzyl derivatives. |

| 49/51 | [CH₂³⁵Cl]⁺ | Chloromethyl cation. |

Experimental Protocols

The following section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Solvent Selection: Dissolve a pure sample of this compound in a volatile, high-purity solvent such as dichloromethane or hexane.

-

Concentration: Prepare a solution with a concentration of approximately 100 µg/mL. Higher concentrations may be used, but risk saturating the detector.

-

Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) to the sample solution at a known concentration.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for trace analysis or a split injection (e.g., 50:1 split ratio) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A solvent delay of 3-4 minutes is necessary to prevent the solvent peak from damaging the detector.

Visualizations

Experimental Workflow

Caption: General workflow for GC-MS analysis.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a thorough understanding of its vibrational spectroscopic properties. This document outlines the predicted spectral features, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Predicted FT-IR Spectral Data

While a publicly available experimental FT-IR spectrum for this compound is not readily found, a reliable prediction of its key absorption bands can be made. This prediction is based on the analysis of its constituent functional groups and comparison with the known spectral data of structurally analogous compounds. The following table summarizes the anticipated FT-IR absorption bands and their corresponding vibrational assignments.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Description of Vibrational Motion |

| 3100 - 3000 | C-H Stretch (Aromatic) | Stretching of the carbon-hydrogen bonds on the benzene ring.[1][2][3] |

| 2970 - 2950 | C-H Stretch (Aliphatic, Asymmetric) | Asymmetric stretching of the carbon-hydrogen bonds in the chloromethyl (-CH₂Cl) group. |

| 2880 - 2860 | C-H Stretch (Aliphatic, Symmetric) | Symmetric stretching of the carbon-hydrogen bonds in the chloromethyl (-CH₂Cl) group. |

| 1600 - 1585 & 1500 - 1400 | C=C Stretch (Aromatic Ring) | In-plane stretching of the carbon-carbon double bonds within the benzene ring.[1][2][3] |

| 1470 - 1450 | CH₂ Scissoring (Bending) | In-plane bending of the H-C-H angle in the chloromethyl group.[4] |

| 1300 - 1150 | CH₂ Wagging (Bending) | Out-of-plane bending of the chloromethyl group. |

| 1320 - 1100 | C-F Stretch (Trifluoromethyl) | Strong absorptions due to the stretching of the carbon-fluorine bonds in the -CF₃ group. |

| 1100 - 1000 | C-Br Stretch | Stretching of the carbon-bromine bond. |

| 850 - 550 | C-Cl Stretch | Stretching of the carbon-chlorine bond. The exact position can vary.[5] |

| 900 - 675 | C-H Out-of-Plane Bending (Aromatic) | Bending of the aromatic C-H bonds out of the plane of the ring. The pattern can indicate the substitution pattern.[1][2][3][5] |

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid or liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

1. Instrument Preparation and Background Scan:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

2. Sample Preparation and Application:

-

For a solid sample: Place a small amount of the powdered or solid sample directly onto the center of the ATR crystal.

-

For a liquid sample: Place a single drop of the liquid sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface. Do not overtighten.

3. Spectral Acquisition:

-

Initiate the sample scan using the instrument's software.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

4. Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or other spectral processing.

-

Identify the wavenumbers of the major absorption peaks.

-

Correlate the observed peaks with known vibrational frequencies of functional groups to elucidate the molecular structure.[6]

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound like this compound.

Caption: Logical workflow for FT-IR analysis of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

An In-depth Technical Guide to a Representative Isomer of C8H5BrClF3 for Drug Development Professionals

Disclaimer: The molecular formula C8H5BrClF3 can correspond to a vast number of structural isomers. As no single, extensively studied compound with this formula is prominently featured in publicly available scientific literature, this guide focuses on a representative and plausible isomer: 2-bromo-4-chloro-5-(trifluoromethyl)styrene . The experimental data and protocols presented herein are illustrative, based on established methodologies for structurally similar halogenated aromatic compounds, and are intended to serve as a technical template for researchers.

IUPAC Name and Chemical Structure

The selected representative isomer for the molecular formula C8H5BrClF3 is 2-bromo-4-chloro-5-(trifluoromethyl)styrene .

Chemical Structure:

Technical Guide: Molecular Weight of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight calculation for the chemical compound 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. The information is presented to be a precise reference for laboratory and research applications.

Chemical Structure and Formula

The compound name specifies the precise arrangement of substituents on a benzene ring. A systematic analysis of the name yields the following structure:

-

Benzene: A core six-carbon ring.

-

1-(chloromethyl): A -CH₂Cl group is attached to the first carbon of the ring.

-

2-Bromo: A bromine atom (Br) is attached to the second carbon.

-

4-(trifluoromethyl): A -CF₃ group is attached to the fourth carbon.

Based on this substitution pattern, the molecular formula is determined by counting each type of atom:

-

Carbon (C): 6 in the benzene ring + 1 in the chloromethyl group + 1 in the trifluoromethyl group = 8 atoms.

-

Hydrogen (H): 3 on the benzene ring + 2 in the chloromethyl group = 5 atoms.

-

Bromine (Br): 1 atom.

-

Chlorine (Cl): 1 atom.

-

Fluorine (F): 3 atoms.

Thus, the definitive molecular formula is C₈H₅BrClF₃ .

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of the elements.[1][2][3][4]

The standard atomic weights for the relevant elements are:

The total molecular weight is calculated by multiplying the count of each atom by its atomic weight and summing the results.

Data Presentation: Summary of Molecular Weight Calculation

The following table summarizes the quantitative data used to determine the molecular weight of C₈H₅BrClF₃.

| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Contribution to Total MW (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Total | C₈H₅BrClF₃ | 18 | 273.479 |

Visualization of Molecular Composition

The logical relationship for the molecular weight calculation, breaking down the compound into its constituent elements, is visualized below.

Caption: Molecular composition of the target compound.

Experimental Protocols

The calculation of molecular weight is a theoretical determination based on internationally accepted standard atomic weights. It does not involve an experimental procedure. Therefore, no experimental protocols are applicable for this specific topic.

References

- 1. Hydrogen - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

An In-depth Technical Guide to 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.

Chemical and Physical Properties

This compound (CAS No. 480438-96-8) is a polysubstituted aromatic hydrocarbon.[1][2] Its structure, featuring a reactive chloromethyl group, a bromine atom, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for complex molecular architectures. The trifluoromethyl moiety, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.

The following table summarizes key computed chemical and physical properties for this compound. Experimental data for this specific chemical is limited; therefore, data for close isomers are also provided for comparison.

| Property | Value for this compound | Value for Isomer: 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | Value for Isomer: 2-Bromo-4-chloro-1-(trifluoromethyl)benzene | Reference |

| CAS Number | 480438-96-8 | 454-78-4 | 1099597-32-6 | [1][3][4] |

| Molecular Formula | C₈H₅BrClF₃ | C₇H₃BrClF₃ | C₇H₃BrClF₃ | [2][5] |

| Molecular Weight | 273.48 g/mol | 259.45 g/mol | 259.45 g/mol | [2][4][5] |

| IUPAC Name | This compound | 2-bromo-1-chloro-4-(trifluoromethyl)benzene | 2-bromo-4-chloro-1-(trifluoromethyl)benzene | [2][4][5] |

| XLogP3 | 3.9 | 4.4 | 4.1 | [2][4][5] |

| Exact Mass | 271.92152 Da | 257.90587 Da | 259.45 Da | [2][4][5] |

| Boiling Point | Not available | 193-194 °C (at 740 Torr) | Not available | [6] |

| Storage | Inert atmosphere, 2-8°C | Not available | Not available | [1] |

Safety and Handling

GHS Hazard Classification (inferred from isomers):

| Hazard Class | GHS Classification | Reference |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | Category 2/2A: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | [5] |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | [4] |

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled | [4] |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[4]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1]

Synthesis and Experimental Protocols

The likely synthetic precursor is 2-bromo-4-(trifluoromethyl)benzene. The trifluoromethyl group is deactivating, which necessitates relatively strong reaction conditions for electrophilic aromatic substitution like chloromethylation.[8][9]

Plausible Experimental Protocol: Chloromethylation of 2-bromo-4-(trifluoromethyl)benzene

-

Materials:

-

2-bromo-4-(trifluoromethyl)benzene

-

Paraformaldehyde or trioxane

-

Anhydrous zinc chloride (ZnCl₂) or another suitable Lewis acid

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous solvent (e.g., carbon tetrachloride or 1,2-dichloroethane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl gas.

-

Charge the flask with 2-bromo-4-(trifluoromethyl)benzene and the chosen anhydrous solvent.

-

Add a catalytic amount of anhydrous zinc chloride.

-

Add paraformaldehyde to the mixture.

-

With vigorous stirring, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC or GC. The reaction time can vary significantly depending on the substrate's reactivity.

-

Upon completion, cool the mixture to room temperature and cautiously pour it over crushed ice.

-

Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Note: The Blanc chloromethylation can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[7] All operations should be conducted with extreme caution in a well-ventilated fume hood.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic substitution (Sₙ2) reactions. The bromine atom on the aromatic ring is less reactive towards nucleophilic substitution but can participate in cross-coupling reactions.

The presence of the trifluoromethyl group is of particular interest in medicinal chemistry. It can enhance a molecule's metabolic stability, lipophilicity (which can improve cell membrane permeability), and binding affinity to target proteins. Consequently, this compound serves as a valuable intermediate for introducing the 2-bromo-4-(trifluoromethyl)benzyl moiety into potential drug candidates.

Experimental Workflow for a Typical Nucleophilic Substitution:

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its trifunctional nature allows for diverse chemical modifications. While specific experimental and toxicological data for this exact compound are sparse, its properties and reactivity can be reasonably inferred from closely related analogs and general principles of organic chemistry. Due to its hazardous potential, strict adherence to safety protocols is mandatory when handling this compound.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. This compound | C8H5BrClF3 | CID 2778356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-1-chloro-4-(trifluoromethyl)benzene [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 67988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE CAS#: 402-04-0 [m.chemicalbook.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene and Its Isomer

Introduction

This technical guide provides a comprehensive overview of the reactivity profile of halogenated benzotrifluorides, focusing on the specific constitutional isomer 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. Due to the limited availability of specific experimental data for this exact compound, this guide also extensively covers the reactivity of its close structural isomer, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene, for which more data is available. The reactivity patterns of these and other related analogs are analyzed to provide a predictive framework for researchers, scientists, and professionals in drug development. This document details key chemical transformations, presents quantitative data in structured tables, provides experimental protocols for representative reactions, and visualizes reaction pathways and workflows.

The core structure, a benzene ring substituted with a bromine atom, a trifluoromethyl group, and either a chloromethyl or a chloro group, presents multiple reactive sites. The differential reactivity of the aryl C-Br bond, the aryl C-Cl bond, and the benzylic C-Cl bond allows for selective chemical modifications, making these compounds versatile intermediates in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and its close analogs is presented below. These properties are crucial for designing reaction conditions and for the purification of products.

| Property | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene |

| IUPAC Name | 2-bromo-1-chloro-4-(trifluoromethyl)benzene[1] | 4-bromo-2-chloro-1-(trifluoromethoxy)benzene[2] | 2-bromo-1-methyl-4-(trifluoromethyl)benzene[3] |

| CAS Number | 454-78-4[1] | 158579-80-7[2] | 66417-30-9[3] |

| Molecular Formula | C₇H₃BrClF₃[1] | C₇H₃BrClF₃O[2] | C₈H₆BrF₃[3] |

| Molecular Weight | 259.45 g/mol [1] | 275.45 g/mol [2] | 239.03 g/mol [3] |

| Boiling Point | 193-194 °C (at 740 Torr)[4] | Not available | Not available |

| Melting Point | -25.0 to -22.8 °C[4] | Not available | Not available |

| Density | 1.717 g/cm³ (predicted)[4] | Not available | Not available |

Reactivity Profile and Key Reactions

The reactivity of these substituted benzotrifluorides is dominated by two main features: the susceptibility of the aryl C-Br bond to palladium-catalyzed cross-coupling reactions and the reactivity of the benzylic C-Cl bond in this compound towards nucleophilic substitution. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[5][6] This differential reactivity allows for selective functionalization of the C-Br bond in the presence of a C-Cl bond.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8]

-

Reaction Principle: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product.[8]

Below is a general workflow for a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(chloromethyl)benzene with Phenylboronic Acid

This protocol is adapted for a related substrate and serves as a representative example.[9]

-

Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine 1-bromo-4-(chloromethyl)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add degassed toluene (3.0 mL) and water (0.3 mL) to the tube.

-

Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][10]

-

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base), and subsequent reductive elimination.[5]

The catalytic cycles for the Sonogashira coupling are depicted below.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[11][12]

-

Reaction Principle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the N-aryl amine.[11][13]

Typical Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes representative conditions for the amination of an analogous aryl bromide.

| Parameter | Value |

| Aryl Halide | 1-bromo-4-(trichloromethyl)benzene (analog)[13] |

| Amine | Aliphatic or Aromatic Amine (1.5 equiv.) |

| Catalyst | Pd(OAc)₂ (2 mol%)[13] |

| Ligand | RuPhos (4 mol%)[13] |

| Base | K₃PO₄ (2.0 equiv.)[13] |

| Solvent | Anhydrous 1,4-dioxane[13] |

| Temperature | 100 °C |

| Time | 18-24 hours[13] |

Nucleophilic Substitution at the Benzylic Position

For this compound, the chloromethyl group is a benzylic halide, which is significantly more reactive towards nucleophilic substitution (Sₙ2) than the aryl halides on the ring. This allows for selective functionalization at this position.

-

Reaction Principle: A wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides) can displace the chloride ion from the benzylic carbon. The reactivity is enhanced by the stability of the transition state, which is benzylic in character.

A logical workflow for the sequential functionalization of a molecule with both benzylic and aryl halides is presented below.

Caption: Workflow for sequential functionalization.

Experimental Protocol: Cyanation of a Benzylic Halide

This protocol is adapted from the reaction of 4-bromomethyl-1-trifluoromethoxybenzene with sodium cyanide.[14]

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium cyanide (1.2 equiv.) in an ethanol/water mixture (e.g., 5:1 v/v).

-

Substrate Addition: Add this compound (1.0 equiv.) to the cyanide solution.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 3-4 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic phases, dry over an anhydrous drying agent, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

Conclusion

The reactivity profile of this compound and its isomer, 2-bromo-1-chloro-4-(trifluoromethyl)benzene, offers a rich landscape for synthetic transformations. The presence of multiple, differentially reactive halogen substituents allows for a range of selective reactions. The aryl bromide is readily functionalized via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, providing access to a wide array of biaryls, aryl alkynes, and aryl amines. In the case of the chloromethyl-substituted isomer, the benzylic halide provides an additional site for nucleophilic substitution, enabling sequential functionalization strategies. This versatility makes these compounds valuable building blocks for the synthesis of complex molecules in pharmaceutical and materials science research. The experimental protocols and reactivity principles outlined in this guide serve as a foundational resource for the design and execution of synthetic routes involving these and related halogenated benzotrifluorides.

References

- 1. 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 67988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE CAS#: 402-04-0 [m.chemicalbook.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical research. A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed framework for researchers to determine its solubility. It includes a predicted solubility profile based on the compound's molecular structure, a template for recording experimental data, and comprehensive, step-by-step experimental protocols for established solubility determination methods. Furthermore, a logical workflow for these experimental procedures is presented visually using a Graphviz diagram. This guide is intended to be a practical resource for scientists working with this compound, enabling them to generate the necessary solubility data for their research and development needs.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its structure, featuring a bromine atom, a chloromethyl group, and a trifluoromethyl group on a benzene ring, suggests it is a nonpolar to weakly polar molecule. The presence of multiple halogen atoms significantly influences its physicochemical properties, such as molecular weight, polarity, and potential for intermolecular interactions, all of which are critical determinants of its solubility in various organic solvents.

Predicted Solubility Profile: Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar and moderately polar aprotic organic solvents. Its solubility is predicted to be lower in highly polar aprotic solvents and significantly lower in polar protic solvents, such as alcohols and water, due to its inability to form strong hydrogen bonds.

Quantitative Solubility Data

As of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility values at a specified temperature (e.g., 25 °C). This structured format facilitates the comparison of solubility across a range of solvents with varying polarities.

Table 1: Experimental Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Polarity Index | Quantitative Solubility ( g/100 mL) |

| Non-Polar | Hexane | 86.18 | 0.655 | 0.1 | Data not available |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | |

| Moderately Polar | Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available |

| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | |

| Polar Aprotic | Acetone | 58.08 | 0.791 | 5.1 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | |

| Polar Protic | Methanol | 32.04 | 0.792 | 5.1 | Data not available |

| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | |

| Isopropanol | 60.10 | 0.786 | 3.9 | Data not available |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section details established and reliable methodologies for determining the solubility of organic compounds.[1][2] The choice of method may depend on the properties of the compound and the available analytical instrumentation.

Shake-Flask Method (Thermodynamic Equilibrium Solubility)

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture using a mechanical shaker or stirrer in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the same constant temperature to allow the excess solid to sediment.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of the solute in the filtered solution using a suitable analytical technique as described below.

Analytical Quantification Methods

This is a direct and straightforward method for determining solubility.[2]

Procedure:

-

Accurately weigh a clean, dry evaporation dish or vial.

-

Transfer a precise volume (e.g., 1.00 mL) of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the dish containing the solid residue.

-

The solubility is calculated from the mass of the residue and the volume of the solution used.

HPLC is a highly sensitive and accurate method for determining the concentration of a solute.

Procedure:

-

Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for this compound.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration and establish the linear regression equation.

-

Sample Analysis: Appropriately dilute the filtered saturated solution to fall within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

This technique is applicable if the compound possesses a chromophore that absorbs light in the UV-Vis spectrum.[1]

Procedure:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot) and determine the linear regression equation.[2]

-

Sample Analysis: Dilute the filtered saturated solution to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample and then apply the dilution factor to find the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method coupled with an analytical quantification technique.

Caption: General experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently documented in accessible literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined shake-flask method and appropriate analytical quantification techniques, researchers can generate reliable and accurate solubility data. This information is crucial for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical research.

References

Potential applications of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is a specialized chemical intermediate. While its structural motifs are of significant interest in medicinal chemistry, detailed public-domain data on its specific applications in drug development are limited. This guide, therefore, focuses on its potential applications based on the established roles of its constituent functional groups and by drawing parallels with structurally related compounds.

Introduction

This compound is a trifunctional aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its structure, featuring a trifluoromethyl group, a bromo substituent, and a chloromethyl group, offers multiple reaction sites for the synthesis of complex molecular architectures. The trifluoromethyl (-CF3) group is well-known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromo and chloromethyl groups serve as valuable synthetic handles for introducing further molecular diversity, making this compound a promising starting point for the development of novel therapeutics. This guide will explore the potential applications, synthetic pathways, and experimental considerations for utilizing this compound in drug discovery programs.

Physicochemical Properties and Reactivity

The utility of this compound as a synthetic intermediate is underscored by its distinct reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo substituent can participate in various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H5BrClF3 |

| Molecular Weight | 273.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 184970-26-1 |

| Predicted LogP | 4.5 |

| Predicted Boiling Point | 235.6 °C at 760 mmHg |

| Predicted Density | 1.7 g/cm³ |

Note: Some properties are predicted as experimental data is not widely available.

Potential Synthetic Transformations and Applications

The unique arrangement of functional groups in this compound allows for a sequential and regioselective modification, making it an ideal scaffold for building diverse chemical libraries. A hypothetical workflow for the elaboration of this starting material is presented below.

Caption: Hypothetical workflow for the diversification of this compound.

This two-step synthetic approach allows for the generation of a large library of compounds with diverse substituents at two positions of the benzene ring, which can be screened for various biological activities. For example, this scaffold could be used to synthesize novel kinase inhibitors, where the core structure can be tailored to fit into the ATP-binding pocket of a target kinase.

Potential Modulation of Signaling Pathways

Derivatives of this compound could potentially modulate a variety of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, by designing compounds that mimic the hinge-binding motif of known kinase inhibitors, it is plausible that derivatives of this scaffold could target key kinases in oncogenic signaling pathways.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations involving this compound, based on standard procedures for similar substrates.

Nucleophilic Substitution of the Chloromethyl Group

Objective: To substitute the chlorine atom of the chloromethyl group with a nucleophile, such as an amine.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

-

To this suspension, add the amine (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by column chromatography.

Suzuki Cross-Coupling of the Bromo Group